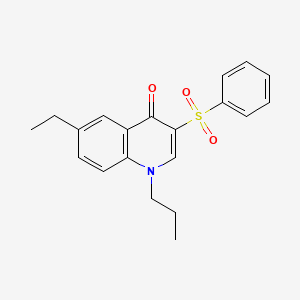

3-(Benzenesulfonyl)-6-ethyl-1-propyl-1,4-dihydroquinolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

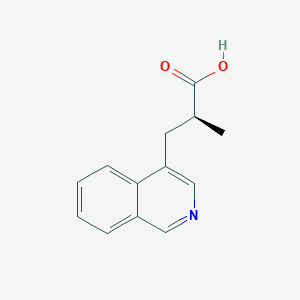

The compound “3-(Benzenesulfonyl)-6-ethyl-1-propyl-1,4-dihydroquinolin-4-one” is a complex organic molecule. It contains a quinolinone moiety, which is a bicyclic compound with a benzene ring fused to a pyridine at two adjacent carbon atoms . It also contains a benzenesulfonyl group, which is a common functional group in organic chemistry, composed of a benzene ring bonded to a sulfonyl functional group .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography . Unfortunately, without specific data, it’s difficult to provide a detailed analysis of the molecular structure.Chemical Reactions Analysis

The chemical reactions of this compound would likely depend on the reactivity of the quinolinone and benzenesulfonyl moieties. Benzenesulfonyl groups are known to undergo a variety of reactions, including those typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, benzenesulfonyl chloride is known to be moisture sensitive and to have a boiling point of 251-252 °C .Scientific Research Applications

Nonlinear Optical Properties

Research demonstrates that derivatives of the benzenesulfonyl-substituted quinolines have been synthesized and characterized for their nonlinear optical properties, indicating potential applications in optical limiting. These studies leverage techniques such as UV–Vis and FT-IR spectroscopy, and nonlinear optical absorption has been assessed using laser pulses, underscoring the materials' suitability for photonic and optoelectronic devices (Ruanwas et al., 2010).

Anticancer Agents

Quinoline derivatives, including those related to the 3-(Benzenesulfonyl) motif, have been explored for their anticancer potential. Synthesis efforts aim at generating novel compounds with modifications to enhance biological activity against cancer cell lines. These efforts are driven by the recognition of tetrahydroisoquinoline structures in bioactive molecules and their potential therapeutic applications (Redda et al., 2010).

Antiparasitic Activity

The synthesis and structural characterization of benzenesulfonyl tetrahydroquinoline derivatives have revealed interesting antiparasitic activities, notably against Trypanosoma cruzi and Plasmodium falciparum. These studies highlight the significance of such compounds as potential leads for developing new antiparasitic drugs, with particular attention to the impact of structural modifications on biological activity (Pagliero et al., 2010).

Catalysts in Chemical Synthesis

Compounds incorporating the benzenesulfonyl group have been utilized as catalysts in various chemical transformations. This includes the facilitation of transfer hydrogenation reactions, where such complexes demonstrate efficacy in converting acetophenone derivatives to phenylethanols, showcasing their utility in synthetic organic chemistry and industrial applications (Dayan et al., 2013).

Hybrid Catalysts for Organic Synthesis

Novel organosilica materials functionalized with benzenesulfonyl groups have been developed for use as catalysts in the synthesis of pharmacologically relevant structures, such as dihydroquinazolin-4(1H)-ones. These catalysts offer advantages like high yields, short reaction times, and environmental friendliness, contributing to greener and more efficient chemical synthesis processes (Nikooei et al., 2020).

Mechanism of Action

Properties

IUPAC Name |

3-(benzenesulfonyl)-6-ethyl-1-propylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3S/c1-3-12-21-14-19(25(23,24)16-8-6-5-7-9-16)20(22)17-13-15(4-2)10-11-18(17)21/h5-11,13-14H,3-4,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGCBXYTHBDINR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=C1C=CC(=C2)CC)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-2-[1-[(4-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2831648.png)

![5-[1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2831658.png)

![N-[(2E)-3-(methylsulfamoyl)prop-2-en-1-yl]-4-(2-oxopyrrolidin-1-yl)benzamide](/img/structure/B2831670.png)